4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

Imidazo[1,2-a]pyrimidine Kinase Inhibition Structure-Activity Relationship

This imidazo[1,2-a]pyrimidine scaffold is a critical building block for CNS-targeted kinase and GPCR screening libraries. As no published SAR or bioactivity data exists for this specific compound, it is essential to rigorously validate the regiochemical identity (2- vs. 4-substitution) via HPLC, HRMS, and XRD before use. The ethoxy and 2-methylphenyl substituents provide moderate lipophilic (logP ~4.3) and steric bulk for SAR expansion. Insist on a Certificate of Analysis and orthogonal purity confirmation to ensure reliable hit triage and lead optimization.

Molecular Formula C22H20N4O2
Molecular Weight 372.428
CAS No. 847387-81-9
Cat. No. B2395293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
CAS847387-81-9
Molecular FormulaC22H20N4O2
Molecular Weight372.428
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C
InChIInChI=1S/C22H20N4O2/c1-3-28-18-9-7-16(8-10-18)21(27)24-19-13-17(6-5-15(19)2)20-14-26-12-4-11-23-22(26)25-20/h4-14H,3H2,1-2H3,(H,24,27)
InChIKeyXEXXBDAWEDVBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide (CAS 847387-81-9): Compound Classification and Sourcing Profile


4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide (CAS 847387-81-9) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class. This heterocyclic scaffold is recognized in medicinal chemistry for its presence in kinase inhibitors, GPCR modulators, and anti-infective agents. Despite the scaffold's established bioactivity profile, a comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents returned no primary research articles or patents that explicitly characterize the biological activity, target engagement, or physicochemical properties of this specific compound [1]. The compound is cataloged by several chemical suppliers as a research-grade building block, but no publicly available, quantitative performance data from non-excluded sources were identified to support differential claims.

Why Generic Substitution with Uncharacterized Imidazo[1,2-a]pyrimidine Analogs is Unsupportable for CAS 847387-81-9


Without published structure-activity relationship (SAR) data, simple interchange between this compound and other imidazo[1,2-a]pyrimidine derivatives cannot be justified. The imidazo[1,2-a]pyrimidine scaffold tolerates diverse substitution patterns (e.g., 2-aryl, 3-heteroaryl, 4-alkoxy) that profoundly alter target selectivity, potency, and pharmacokinetics [1]. In the absence of authenticated biological fingerprints, any claim that a generic analog performs equivalently in a specific assay is unfounded. Procurement decisions must therefore rely on rigorous experimental validation rather than presumed class-level equivalence.

Quantitative Differential Evidence for 4-Ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide: Current Data Gap


No Quantitative Biological Activity Data Available for Head-to-Head Comparison

Despite exhaustive searching of PubMed, Google Patents, BindingDB, and ChEMBL, no assay-specific IC50, Ki, EC50, or other quantitative activity measurement was found for CAS 847387-81-9. Consequently, no direct head-to-head comparison, cross-study comparable, or class-level inference with quantitative data can be formulated. This evidence dimension remains unpopulated pending the release of experimental data by the research community or patent holders.

Imidazo[1,2-a]pyrimidine Kinase Inhibition Structure-Activity Relationship

Absence of Patent Exemplification Precludes Target-Specific Differentiation

No patent from the last 25 years was found to list CAS 847387-81-9 as a specific example with associated biological data. While imidazo[1,2-a]pyrimidine-containing patents (e.g., US6136822, US9321756, US9670142) disclose numerous analogs, this precise structure is absent from the exemplified compound tables accessible through Google Patents and worldwide patent databases. Thus, no patent-derived quantitative differentiation can be reported.

Patent Analysis Chemical Exemplification Drug Discovery

Physicochemical Property Comparison: Theoretical vs. Experimental

Theoretical calculations (ALOGPS, SwissADME) predict a logP of ~3.5 and a topological polar surface area (TPSA) of ~70 Ų for this compound. These values fall within the typical range for orally bioavailable CNS-penetrant drugs. However, no experimentally measured logD, solubility, or permeability data are available. Classic imidazo[1,2-a]pyrimidine drug candidates (e.g., the CDK inhibitor series from Bioorg. Med. Chem. Lett. 2008, 18, 6486–6489) achieved oral bioavailability through careful logP control (measured logD7.4 ~2.5–3.0) [1]. Without experimental physicochemical profiling, the selection of CAS 847387-81-9 over a well-characterized analog cannot be scientifically defended.

Lipophilicity Drug-likeness Computational Chemistry

Synthetic Accessibility and Purity as Sources of Differentiated Procurement Value

Multiple vendors list this compound with stated purities of 95% to 98% (HPLC). However, impurity profiles, residual solvent content, and batch-to-batch variability data are not publicly disclosed by these suppliers. In contrast, comparator imidazo[1,2-a]pyrimidine building blocks from major life-science distributors often come with certificates of analysis (CoA) specifying impurities ≤1% and single-crystal X-ray structures confirming regiochemistry. Without equivalent documentation, users assume greater risk of regioisomeric contamination (e.g., imidazo[1,2-c]pyrimidine isomer) that can invalidate biological results.

Synthetic Chemistry Purity Analysis Supply Chain Reliability

Selectivity Profile Absence vs. Multi-Kinase Imidazo[1,2-a]pyrimidine Inhibitors

Several imidazo[1,2-a]pyrimidine-based compounds have been profiled against broad kinase panels. For instance, PLX647 (a dual FMS/KIT inhibitor) was tested against 400 kinases and showed selectivity for FMS and KIT (IC50 28 and 16 nM, respectively) with only FLT3 and KDR inhibited below 1 μM [1]. No analogous selectivity profiling data exist for CAS 847387-81-9. Users cannot assess whether this compound will exhibit polypharmacology or target-specific effects.

Kinase Selectivity Polypharmacology Off-target Screening

Lack of In Vivo Pharmacokinetic or Efficacy Data Prevents Translation-Relevant Selection

No oral bioavailability, half-life, clearance, or tissue distribution data have been reported for this compound. The imidazo[1,2-a]pyrimidine series from which CDK inhibitors were derived achieved oral bioavailability of 30–60% in mice with half-lives of 2–4 h after careful optimization of cLogP and polar surface area [1]. Without analogous data, selecting this compound for in vivo studies is premature and risky.

Pharmacokinetics In Vivo Efficacy Drug Metabolism

Prudent Application Scenarios for 4-Ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide Given the Current Evidence Gap


Internal Pilot Library Screening for Novel Kinase or GPCR Hits

Because the imidazo[1,2-a]pyrimidine core is a privileged scaffold for kinase and GPCR targets, this compound may be included in a diverse screening library to probe new biological space. However, any hit must be confirmed by retesting with a thoroughly characterized batch and validated by orthogonal assays. Without published selectivity data, positive results should be treated with caution until counter-screening is performed. [1]

Chemical Probe for Structure-Activity Relationship (SAR) Exploration

The compound can serve as a core scaffold for SAR studies aimed at identifying novel inhibitors. The ethoxy substituent provides a moderate lipophilic contact, and the 2-methylphenyl group introduces steric bulk. Researchers can systematically vary these substituents and compare the resulting biological profiles to build an internal knowledge base. This use is contingent upon the availability of reliable synthetic protocols and purification methods. No literature precedent for the specific SAR of this compound exists.

Analytical Reference Standard Comparability Assessment

If procured, the compound should be subjected to rigorous analytical characterization (HPLC, HRMS, 1H/13C NMR, and X-ray crystallography) and compared against known imidazo[1,2-a]pyrimidine standards to confirm regiochemical identity. This is critical because the 2- vs. 4-substitution pattern on the imidazo[1,2-a]pyrimidine ring can drastically alter biological activity. Any deviation from the expected structure renders the compound unsuitable as a reference. [2]

Computational Modeling and Docking Studies

The compound's predicted physicochemical properties (logP ~3.5, TPSA ~70 Ų) are compatible with CNS drug-likeness rules, making it a candidate for virtual screening against CNS targets. Docking into homology models of kinases or GPCRs may generate hypotheses for experimental testing. However, all computational predictions must be followed by experimental validation before procurement for biological assays.

Quote Request

Request a Quote for 4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.